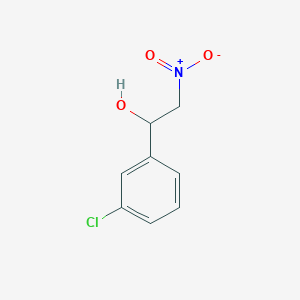

1-(3-Chlorophenyl)-2-nitro-ethanol

Description

Overview of β-Nitroalcohols as Synthetic Intermediates

β-Nitroalcohols, also known as nitroaldols, are highly versatile synthetic intermediates. eurekaselect.com Their value stems from the presence of two key functional groups: a hydroxyl group (-OH) and a nitro group (-NO2). This dual functionality allows for a wide array of chemical transformations.

The nitro group is a powerful electron-withdrawing group, which makes the adjacent α-carbon acidic. tcichemicals.com This acidity is fundamental to the formation of β-nitroalcohols via the Henry (or nitroaldol) reaction. tcichemicals.com Once formed, the nitro group can be readily converted into other important functional groups. For example, it can be reduced to an amine, leading to the synthesis of valuable β-amino alcohols. wikipedia.orgyoutube.com Alternatively, the nitro group can be transformed into a carbonyl group through the Nef reaction, yielding α-hydroxy ketones. youtube.com

The hydroxyl group, on the other hand, can be oxidized to a ketone, resulting in an α-nitro ketone. wikipedia.org Furthermore, the entire β-nitroalcohol unit can undergo dehydration to form a nitroalkene, which is a potent Michael acceptor in conjugate addition reactions. wikipedia.orgyoutube.com This remarkable versatility makes β-nitroalcohols crucial building blocks in the synthesis of pharmaceuticals, natural products, and other complex organic molecules. eurekaselect.comresearchgate.net

Significance of Aryl-Substituted Nitro-Ethanols in Organic Chemistry

The introduction of an aryl substituent, such as the 3-chlorophenyl group in 1-(3-Chlorophenyl)-2-nitro-ethanol, adds another layer of significance to this class of compounds. Aryl-substituted nitro-ethanols are precursors to a variety of important structural motifs in medicinal chemistry and materials science. researchgate.net

The aryl group can influence the electronic properties and steric environment of the molecule, which in turn can affect the stereochemical outcome of reactions. This is particularly important in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is crucial. For instance, the synthesis of the antibiotic chloramphenicol (B1208) involves an aryl-substituted nitro-ethanol intermediate, specifically (R)-2-nitro-1-(4-chlorophenyl)ethanol. google.com

Furthermore, α-aryl nitroalkanes are valuable synthetic building blocks that can be transformed into α-aryl substituted aldehydes, ketones, carboxylic acids, and amines. researchgate.net These transformations are essential for the construction of a wide range of biologically active compounds and functional materials. researchgate.net The presence of a halogen, like chlorine on the phenyl ring, can further enhance the lipophilicity of a molecule, potentially improving its transport across biological membranes. researchgate.net

Historical Development and Modern Relevance of Nitroaldol (Henry) Reaction Chemistry

The cornerstone of β-nitroalcohol synthesis is the Nitroaldol or Henry reaction, a classic carbon-carbon bond-forming reaction discovered in 1895 by the Belgian chemist Louis Henry. wikipedia.orgtaylorandfrancis.com The reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.org

Historically, the reaction was performed using simple base catalysts. taylorandfrancis.com However, a significant drawback of the classical Henry reaction is the potential for side reactions, including the reversible retro-Henry reaction and dehydration of the β-nitroalcohol product. wikipedia.org For sterically hindered substrates, a base-catalyzed self-condensation known as the Cannizzaro reaction can also occur. wikipedia.org

Modern organic chemistry has seen a resurgence of interest in the Henry reaction, with a strong focus on developing catalytic and stereoselective variants. tcichemicals.comwikipedia.org The development of asymmetric catalysis has been a major breakthrough, allowing for the synthesis of enantiomerically enriched β-nitroalcohols. psu.edu The first enantioselective nitroaldol reaction was reported in 1992 using Shibasaki catalysts. wikipedia.org Since then, a variety of chiral metal catalysts, often employing metals like copper, zinc, cobalt, magnesium, and chromium, have been developed to control the stereochemical outcome of the reaction. wikipedia.orgtaylorandfrancis.com These advancements have transformed the Henry reaction into a highly efficient and reliable tool for the construction of complex molecules with defined stereochemistry, solidifying its importance in modern organic synthesis. psu.edu

Physicochemical and Synthetic Data

The following tables provide a summary of key data related to this compound and its synthetic precursors.

Table 1: Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

|---|---|---|---|---|

| 1-(3-Chlorophenyl)ethanol | 6939-95-3 | C8H9ClO | 156.61 | Precursor in some synthetic routes. fishersci.cabldpharm.com |

| 1-(3-Nitrophenyl)ethanol | 5400-78-2 | C8H9NO3 | 167.16 | Boiling Point: 281.3 °C, Flash Point: 124.2 °C. chemsrc.comsigmaaldrich.com |

Table 2: Reagents in the Henry Reaction

| Role | Example Reagents |

|---|---|

| Carbonyl Compound | Aldehydes, Ketones tcichemicals.com |

| Nitroalkane | Nitromethane (B149229), other primary or secondary nitroalkanes eurekaselect.com |

| Base Catalyst | Organic bases, Inorganic bases, Quaternary ammonium (B1175870) salts tcichemicals.compsu.edu |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO3 |

|---|---|

Molecular Weight |

201.61 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-2-nitroethanol |

InChI |

InChI=1S/C8H8ClNO3/c9-7-3-1-2-6(4-7)8(11)5-10(12)13/h1-4,8,11H,5H2 |

InChI Key |

HJHMYJMYRHZPEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C[N+](=O)[O-])O |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Chlorophenyl 2 Nitro Ethanol and Analogous Structures

Direct Synthesis via Henry Reaction (Nitroaldol Condensation)

The direct synthesis of 1-(3-chlorophenyl)-2-nitro-ethanol involves the reaction between 3-chlorobenzaldehyde (B42229) and nitromethane (B149229). This reaction can be facilitated by different catalytic systems, including base-catalyzed, transition metal-catalyzed, and organocatalytic methods. The Henry reaction is a classic method for forming β-nitro alcohols and is analogous to the aldol (B89426) reaction. wikipedia.org

Base-Catalyzed Approaches

The Henry reaction is fundamentally a base-catalyzed process. organic-chemistry.orgbuchler-gmbh.com The base deprotonates the nitroalkane, forming a nitronate anion which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. wikipedia.org A variety of bases can be employed, ranging from inorganic bases to organic amines. tcichemicals.com For instance, triethylamine (B128534) has been used under high pressure to facilitate the reaction between aldehydes and nitromethane. psu.edu The choice of base and reaction conditions can influence the yield and selectivity of the reaction. To favor the formation of the β-hydroxy nitro compound and prevent subsequent dehydration to a nitroalkene, it is often recommended to use only small amounts of base. organic-chemistry.org

Transition Metal Catalysis

Transition metal complexes have emerged as effective catalysts for the Henry reaction, often providing high yields and, in some cases, stereoselectivity. psu.edu Copper complexes, in particular, have been extensively studied. For example, copper(I) complexes with bis(sulfonamide)-diamine ligands have been shown to be highly effective. organic-chemistry.org Similarly, copper(II) acetate (B1210297) in combination with chiral ligands like bis(oxazoline) or diamines can catalyze the asymmetric Henry reaction with high enantioselectivity. organic-chemistry.org Other transition metals, such as rhodium, have also been utilized in related denitrative coupling reactions, highlighting the broad utility of transition metals in activating nitro compounds. acs.org The use of heterogeneous catalysts, like Sm(HMDS)3 prepared from SmCl3, offers the advantage of easy removal from the reaction mixture, simplifying purification. psu.edu

Organocatalysis

Organocatalysis has gained significant traction as a powerful tool for asymmetric synthesis, including the Henry reaction. psu.edumdpi.com Chiral organocatalysts, such as those derived from cinchona alkaloids, can effectively promote the enantioselective addition of nitromethane to aldehydes. organic-chemistry.orgbuchler-gmbh.com These catalysts operate through non-covalent interactions, such as hydrogen bonding, to create a chiral environment that directs the stereochemical outcome of the reaction. rsc.org Bifunctional organocatalysts, like guanidine-thiourea derivatives, have also been developed to achieve high syn-selectivity and enantioselectivity in the reaction between nitroalkanes and aldehydes. rsc.org The use of greener solvents, such as ethanol (B145695) and ethyl acetate, in organocatalytic Henry reactions is also an area of active research. mdpi.com

Stereoselective Synthesis

The formation of this compound creates a new stereocenter, and controlling the stereochemistry of this center is a key challenge and area of interest in organic synthesis. Stereoselective synthesis aims to produce a specific stereoisomer of the product, which is often crucial for its intended application. google.com

Asymmetric Catalysis in Henry Reactions

Asymmetric catalysis is the most common strategy for achieving stereoselective synthesis in the Henry reaction. tcichemicals.comorganic-chemistry.orgpsu.edumdpi.comrsc.orgchemsynthesis.com This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. The development of efficient catalytic systems for the asymmetric Henry reaction has been a significant focus of research. psu.edu

Enantioselective synthesis of β-nitro alcohols, including this compound, has been successfully achieved using various chiral catalysts. tcichemicals.comorganic-chemistry.orgbuchler-gmbh.compsu.edumdpi.comrsc.orgchemsynthesis.comrsc.org

Chiral metal complexes are widely used for this purpose. For instance, in situ generated chiral bis(β-amino alcohol)-Cu(OAc)₂·H₂O complexes have demonstrated high capability in catalyzing the asymmetric Henry reaction of nitromethane with various substituted aromatic aldehydes, yielding chiral nitroaldols with excellent enantiomeric purity (up to 94.6% ee) and high chemical yields (up to >99%). mdpi.com The reaction conditions, such as the solvent and temperature, can significantly impact both the yield and the enantioselectivity. mdpi.com For example, in one study, performing the reaction in ethanol at room temperature was found to be optimal. mdpi.com

Organocatalysis offers a metal-free alternative for enantioselective Henry reactions. Chiral organocatalysts, such as those based on cinchona alkaloids, have been shown to provide high enantioselectivity. buchler-gmbh.com These catalysts often work by activating the reactants through hydrogen bonding and creating a defined chiral space for the reaction to occur.

The following table summarizes some research findings on the enantioselective Henry reaction for the synthesis of nitroaldols analogous to this compound.

| Catalyst System | Aldehyde | Solvent | Yield (%) | ee (%) | Reference |

| L4-Cu(OAc)₂·H₂O | 2-Nitrobenzaldehyde | Ethanol | 88 | 85.3 | mdpi.com |

| L4-Cu(OAc)₂·H₂O | 2-Nitrobenzaldehyde | Isopropanol | 80 | 86.6 | mdpi.com |

| L4-Cu(OAc)₂·H₂O | 4-Chlorobenzaldehyde | Not Specified | 66 | Not Specified | mdpi.com |

| Zinc triflate, DIPEA, N-methylephedrine | Benzaldehyde | Not Specified | Not Specified | High | wikipedia.org |

Table 1: Examples of Enantioselective Henry Reactions

Diastereoselective Control Strategies

Achieving diastereoselectivity in the Henry reaction is a significant challenge due to the reversibility of the reaction and the potential for epimerization at the carbon atom bearing the nitro group. wikipedia.org Consequently, much research has focused on developing catalysts that can control the formation of either syn or anti diastereomers.

Transition metal complexes are frequently employed to achieve high diastereoselectivity. researchgate.net Chiral metal catalysts, involving metals like copper, zinc, cobalt, and lanthanum, coordinate to both the nitro group and the carbonyl oxygen, creating a rigid transition state that directs the stereochemical outcome. wikipedia.orgrsc.org For instance, copper(I) complexes with chiral ligands, such as bis(sulfonamide)-diamines and N,N'-dioxides, have been shown to effectively catalyze the Henry reaction, favoring the formation of syn products with high enantiomeric excess (ee). rsc.orgorganic-chemistry.org Similarly, lanthanum-based catalysts, particularly those using a BINOL ligand, were among the first to achieve high diastereoselectivity and enantioselectivity in the Henry reaction. rsc.org

Organocatalysis also presents a powerful tool for diastereoselective Henry reactions. Catalysts like quinine (B1679958) derivatives have been used to induce enantioselection in reactions between aromatic aldehydes and nitromethane. wikipedia.org Furthermore, crystallization-induced diastereoselection has been demonstrated as an effective strategy. In this approach, one diastereomer of the product selectively crystallizes from the reaction mixture, driving the equilibrium towards its formation. For example, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can lead to the isolation of single diastereomers of β-nitroalcohols in high yields and diastereomeric ratios (dr) greater than 20:1. nih.gov

Table 1: Examples of Catalysts for Diastereoselective Henry Reactions

| Catalyst Type | Specific Catalyst/Ligand | Metal | Key Feature | Reference |

| Metal-Organic Framework | [Zn₂(L1)₂(4,4'-bipyridine)₂(H₂O)(DMF)]n | Zinc | Heterogeneous, recyclable catalyst for diastereoselective nitroaldol reactions. | rsc.org |

| Heterobimetallic Complex | Lanthanum-alkoxide with BINOL | Lanthanum | One of the first examples of a highly enantioselective and diastereoselective Henry reaction catalyst. | rsc.org |

| Copper Complex | Cu(I) with bis(sulfonamide)-diamine ligand | Copper | Strongly favors the syn product with high enantiomeric excess. | rsc.org |

| Organocatalyst | Quinine derivatives | N/A | Induces direct enantioselection between aromatic aldehydes and nitromethane. | wikipedia.org |

| Base Catalyst | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | N/A | Enables crystallization-induced diastereoselection for high dr. | nih.gov |

Biocatalytic Methodologies

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing chiral β-nitroalcohols. almacgroup.comalmacgroup.com These enzymatic methods operate under mild conditions and can provide access to enantiomerically pure compounds. rsc.org

A direct biocatalytic approach involves the use of enzymes to catalyze the Henry reaction itself. almacgroup.com Hydroxynitrile lyases (HNLs), also known as oxynitrilases, are a key class of enzymes capable of forming C-C bonds in this reaction. almacgroup.com For example, the (R)-selective HNL from Arabidopsis thaliana and the (S)-selective HNL from Hevea brasiliensis have been shown to catalyze the synthesis of (R)- and (S)-β-nitroalcohols, respectively, from nitromethane and various aromatic aldehydes. wikipedia.org D-aminoacylase from E. coli has also been identified as an effective catalyst for the addition of nitroalkanes to a range of aldehydes, although in some cases, no stereoinduction was observed. almacgroup.comrsc.org

An alternative biocatalytic route involves the asymmetric reduction of α-nitroketone precursors to furnish chiral β-nitroalcohols. This approach has been explored using alcohol dehydrogenases (ADHs). researchgate.net A study investigating commercial ADHs for the reduction of various aromatic and aliphatic α-nitroketones found that high conversions and enantioselectivities could be achieved, providing access to either the (S)- or (R)-enantiomer of the desired nitroalcohol depending on the specific enzyme used. researchgate.net

Specifically for a closely related compound, the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to (R)-2-chloro-1-(3-chlorophenyl)ethanol has been successfully demonstrated using whole cells of Candida ontarioensis. cjcatal.com This microbial reduction achieved excellent results, yielding the product in 99.9% ee and 99.0% yield, highlighting the practical potential of this biocatalytic strategy for producing key pharmaceutical intermediates. cjcatal.com

Kinetic resolution is a widely used biocatalytic method to separate enantiomers from a racemic mixture. In the context of β-nitroalcohols, this is typically achieved through the enantioselective acylation of the racemic alcohol catalyzed by hydrolases, most commonly lipases. almacgroup.comdaneshyari.com One enantiomer is selectively acylated, leaving the other enantiomer as the unreacted alcohol, allowing for their separation. Lipase (B570770) PS from Pseudomonas sp. and Lipase B from Candida antarctica (CALB) are frequently used for this purpose. almacgroup.comrsc.org

Dynamic kinetic resolution (DKR) represents an advancement over standard kinetic resolution, offering a theoretical yield of 100% for a single desired enantiomer. DKR combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. daneshyari.comsunyempire.edu For β-nitroalcohols, this is possible because the Henry reaction is reversible. A base is used to catalyze the retro-Henry reaction of the unreacted enantiomer, which then re-forms the racemic starting material, allowing the enzyme to continuously resolve the mixture towards a single acylated product. almacgroup.comdaneshyari.com The retro-Henry reaction can also be catalyzed enzymatically; for instance, immobilized Arabidopsis thaliana HNL has been used to prepare (S)-β-nitroalcohols from racemic mixtures via a retro-Henry process. nih.gov

Table 2: Biocatalytic Strategies for Chiral β-Nitroalcohol Synthesis

| Strategy | Enzyme Class | Specific Enzyme Example | Substrate(s) | Product | Reference |

| Enzyme-Mediated Henry Rxn | Hydroxynitrile Lyase (HNL) | HNL from Arabidopsis thaliana | Aromatic aldehyde, Nitromethane | (R)-β-Nitroalcohol | wikipedia.org |

| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | Commercial ADHs | α-Nitroketone | (R)- or (S)-β-Nitroalcohol | researchgate.net |

| Asymmetric Reduction | Reductase (whole cell) | Candida ontarioensis | 2-chloro-1-(3-chlorophenyl)ethanone | (R)-2-chloro-1-(3-chlorophenyl)ethanol | cjcatal.com |

| Kinetic Resolution | Lipase | Lipase PS-IM | Racemic β-nitroalcohol, Acyl donor | Enantiopure β-nitroalcohol & acetate | rsc.org |

| Dynamic Kinetic Resolution | Lipase & Base | Lipase + Base | Racemic nitroalcohol, Acyl donor | Single enantiomer of acylated nitroalcohol | daneshyari.comsunyempire.edu |

Chemoenzymatic Cascade Approaches

Chemoenzymatic cascade reactions merge chemical and biological catalysis in a single pot or a sequential process to streamline synthetic routes, reduce waste, and improve efficiency. researchgate.net The synthesis of enantiopure β-nitroalcohols is well-suited to this approach.

A common strategy involves performing the Henry reaction using a chemical catalyst to produce a racemic β-nitroalcohol, followed by an in-situ enzymatic kinetic resolution. rsc.org For example, a D-aminoacylase-catalyzed nitroaldol reaction has been combined with a subsequent kinetic resolution catalyzed by immobilized lipase PS to produce optically pure β-nitroalcohols with excellent ee values (>95%). rsc.org

More integrated one-pot DKR systems have also been developed. These processes combine a base-catalyzed Henry reaction (and its reverse for racemization) with a lipase-mediated resolution. daneshyari.comsunyempire.edu While significant challenges can arise from the incompatibility of the base and the enzyme, reaction engineering has enabled the design of sequential one-pot systems that furnish products with excellent enantioselectivity and good diastereoselectivity. daneshyari.comsunyempire.edu

Alternative Synthetic Routes to β-Nitroalcohols

While the Henry reaction is the most direct route to β-nitroalcohols, other synthetic strategies exist. One notable alternative is the enantioselective ring-opening of epoxides. researchgate.net In this approach, a nucleophilic nitro source, such as the nitrite (B80452) ion, is used to open a prochiral or racemic epoxide. The use of a chiral catalyst or a biocatalyst can direct the reaction to produce a single enantiomer of the resulting β-nitroalcohol. For instance, the halohydrin dehalogenase enzyme has been shown to catalyze the kinetic resolution of various epoxides using nitrite as a nitrating agent, yielding enantiopure β-nitroalcohols with nitro-bearing stereocenters in high enantiomeric excess. researchgate.net This bio-nitration strategy offers high chemo-, regio-, and enantioselectivity. researchgate.net

Another alternative route starts from aldehydes, which can be condensed with hydroxylamine (B1172632) to form aldoximes. These aldoximes can then be dehydrated by aldoxime dehydratase enzymes to yield nitriles. nih.gov While this route does not directly produce β-nitroalcohols, the resulting nitrile functionality is a versatile precursor in organic synthesis that could be further elaborated to the target structure through subsequent transformations.

Oxidative Transformations (e.g., from Nitroalkenes)

The transformation of nitroalkenes into β-nitro alcohols is a less common route that involves the oxidative functionalization of the carbon-carbon double bond. While direct oxidative hydration is not standard, methods such as dihydroxylation provide a pathway to vicinal diols, which are closely related precursors.

A primary method for this transformation is the osmium-catalyzed syn-dihydroxylation of the corresponding nitroalkene, such as 1-chloro-3-(2-nitrovinyl)benzene. This reaction, which can be performed using catalytic amounts of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, converts the alkene into a 1,2-diol. wikipedia.orgscispace.com The Upjohn dihydroxylation utilizes N-methylmorpholine N-oxide (NMO) as the co-oxidant, offering a reliable method for this conversion. organic-chemistry.org For enantioselective synthesis, the Sharpless asymmetric dihydroxylation is employed, which uses a chiral quinine ligand to direct the stereochemical outcome, yielding optically active diols. wikipedia.orgorganic-chemistry.orgnumberanalytics.com The reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to release the diol. wikipedia.orgmasterorganicchemistry.com The more electron-rich double bond is typically favored for oxidation. wikipedia.org

Another approach involves the use of potassium permanganate (B83412) (KMnO₄). Under cold, dilute, and basic conditions, KMnO₄ reacts with alkenes to produce syn-diols. youtube.commasterorganicchemistry.comyoutube.com This method, often called the Baeyer test, provides an alternative to osmium-based reagents, though it can sometimes lead to over-oxidation and cleavage of the carbon-carbon bond if the conditions are not carefully controlled. youtube.comyoutube.com

These methods convert the nitroalkene not directly to the nitro-ethanol, but to the corresponding 1-(3-chlorophenyl)-2-nitroethane-1,2-diol. Further selective deoxygenation of the C-1 hydroxyl group would be required to obtain the target compound.

Table 1: Examples of Dihydroxylation of Alkenes

| Substrate | Reagent System | Key Features | Product Type |

|---|---|---|---|

| Generic Alkene | cat. OsO₄, NMO (Upjohn) | High conversion, reliable syn-dihydroxylation. organic-chemistry.org | Vicinal Diol |

| Prochiral Alkene | cat. OsO₄, K₃Fe(CN)₆, (DHQD)₂PHAL (AD-mix-β) | High enantioselectivity for syn-diols. wikipedia.orgorganic-chemistry.org | Chiral Vicinal Diol |

| Generic Alkene | Cold, dilute, basic KMnO₄ | Syn-dihydroxylation, serves as a qualitative test for alkenes. masterorganicchemistry.comyoutube.com | Vicinal Diol |

Reduction of α-Nitroketones

The reduction of α-nitroketones presents a direct and effective method for the synthesis of β-nitro alcohols. This transformation can be achieved using various reducing agents, with significant advancements made in stereoselective reductions to yield chiral β-nitro alcohols.

Biocatalytic reduction using ketoreductases (KREDs) has emerged as a powerful tool. Specific enzymes have been identified that can reduce 1-aryl-2-nitro-1-ethanones with high conversion rates and excellent enantioselectivity, providing access to both (R)- and (S)-enantiomers of the corresponding β-nitro alcohols. wikipedia.org For instance, whole cells of recombinant E. coli co-expressing a ketoreductase and a cofactor-regenerating enzyme like glucose dehydrogenase can produce chiral β-nitro alcohols with high space-time yields and enantiomeric excess. wikipedia.org

Chemical methods also provide efficient pathways. The diastereoselective reduction of α-nitro ketones to anti-β-nitro alcohols has been achieved using borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) mediated by titanium tetrachloride (TiCl₄). organic-chemistry.org Another class of reactions is the Meerwein-Ponndorf-Verley (MPV) reduction, which traditionally uses aluminum alkoxides. youtube.com Chiral catalysts based on metals like samarium have been developed for asymmetric MPV reductions of aryl alkyl ketones, although enantioselectivity can be sensitive to the substrate's steric properties. youtube.com

Table 2: Representative Reductions of α-Nitroketones

| Substrate Class | Reagent/Catalyst | Selectivity | Key Finding |

|---|---|---|---|

| 1-Aryl-2-nitro-1-ethanone | Ketoreductases (KREDs) | High enantioselectivity (>99% ee) | Provides access to both (R) and (S) enantiomers of β-nitro alcohols. wikipedia.org |

| α-Nitro ketone | BH₃·SMe₂, TiCl₄ | High diastereoselectivity (anti) | First TiCl₄-mediated method for anti-selective reduction. organic-chemistry.org |

| Aryl alkyl ketone | Chiral Samarium(III) complex (MPV) | High enantioselectivity (up to 96% ee) | Enantioselectivity is sensitive to the size of the alkyl substituent. youtube.com |

Conversions from Alcohols

An indirect yet fundamental route to this compound starts from a precursor alcohol. This multi-step process typically involves the oxidation of a benzylic alcohol to the corresponding aldehyde, which then undergoes a carbon-carbon bond-forming reaction.

The classical approach is the Henry reaction, or nitroaldol reaction, where an aldehyde reacts with a nitroalkane in the presence of a base. numberanalytics.com To synthesize this compound, the precursor 3-chlorobenzyl alcohol would first be oxidized to 3-chlorobenzaldehyde. This aldehyde is then reacted with nitromethane using a base catalyst to furnish the target β-nitro alcohol. numberanalytics.commasterorganicchemistry.com A variety of bases can be used, and the reaction can be performed in different solvents, including aqueous media. organic-chemistry.org While the reaction is reversible and can lead to mixtures of stereoisomers, significant research has focused on developing catalytic asymmetric versions to control the stereochemical outcome. numberanalytics.comnih.gov A common side reaction is the dehydration of the initially formed β-nitro alcohol to a nitroalkene, which can often be favored by using higher reaction temperatures. masterorganicchemistry.com

Table 3: The Henry Reaction for Synthesis of 1-Aryl-2-nitroethanols

| Aldehyde | Nitroalkane | Catalyst/Conditions | Yield | Note |

|---|---|---|---|---|

| Aromatic Aldehydes | Nitromethane | K₂CO₃, RT | Good | General procedure for β-nitro alcohol synthesis. youtube.com |

| Aromatic Aldehydes | Nitromethane/Nitroethane | KOH, Polystyrene-supported tributylammonium (B8510715) chloride, H₂O | 64-94% | Recyclable catalytic system in aqueous medium. organic-chemistry.org |

| Aromatic Aldehydes | Nitromethane | Transition Metal Complexes | 58-93% | Various substituted aromatic aldehydes react smoothly. encyclopedia.pub |

Reactivity and Chemical Transformations of 1 3 Chlorophenyl 2 Nitro Ethanol

Transformations Involving the Nitro Group

The reactivity of 1-(3-Chlorophenyl)-2-nitro-ethanol is dominated by the chemistry of its nitro group. This electron-withdrawing group activates the adjacent carbon atom and is itself susceptible to a variety of chemical changes, most notably reduction and hydrolysis.

Reductive Conversions

The reduction of the nitro group in this compound is a pivotal transformation that opens pathways to several classes of compounds, including β-amino alcohols, hydroxylamines, and oximes. The choice of reducing agent and reaction conditions determines the final product.

Synthesis of β-Amino Alcohols

The most common reductive transformation of β-nitro alcohols is their conversion to the corresponding β-amino alcohols. The product of this reaction, 2-amino-1-(3-chlorophenyl)ethanol, is a valuable synthetic intermediate. scbt.com1stsci.comchemsrc.com This reduction can be accomplished through several established methods, primarily catalytic hydrogenation. wikipedia.org

Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney nickel is a highly effective method for reducing both aliphatic and aromatic nitro groups to amines. commonorganicchemistry.com For a substrate like this compound, catalytic hydrogenation would proceed to yield 2-amino-1-(3-chlorophenyl)ethanol. Other reagents like iron or zinc in an acidic medium, or tin(II) chloride, also provide mild and effective conditions for this transformation. commonorganicchemistry.commasterorganicchemistry.com

Table 1: Reagents for Synthesis of β-Amino Alcohols

| Reagent/Catalyst | Conditions | Notes |

| H₂ + Pd/C | Typically in a solvent like ethanol (B145695) or methanol. | A common and efficient method for nitro group reduction. commonorganicchemistry.com |

| H₂ + Raney Nickel | Often used in alcoholic solvents. | Effective for nitro group reduction and can be more selective than Pd/C in certain cases. commonorganicchemistry.com |

| Iron (Fe) | In the presence of an acid like acetic acid or HCl. | A classic and cost-effective method for nitro reduction. |

| Zinc (Zn) | In the presence of an acid like acetic acid or HCl. | Provides a mild method for reducing nitro groups. |

| Tin(II) Chloride (SnCl₂) | Often used in an acidic medium or ethanol. | A mild reagent suitable for substrates with other reducible groups. commonorganicchemistry.com |

Formation of Hydroxylamines

Partial reduction of the nitro group in this compound can lead to the formation of the corresponding N-substituted hydroxylamine (B1172632), N-[1-(3-chlorophenyl)-2-hydroxyethyl]hydroxylamine. This transformation requires milder reducing conditions compared to the complete reduction to an amine.

For aliphatic nitro compounds, reagents such as diborane (B8814927) or a combination of zinc dust and ammonium (B1175870) chloride are effective for this partial reduction. wikipedia.org The reaction with zinc and ammonium chloride proceeds via the mechanism: R-NO₂ + 4 NH₄Cl + 2 Zn → R-NH-OH + 2 ZnCl₂ + 4 NH₃ + H₂O. wikipedia.org Another method involves the use of hydrazine (B178648) in the presence of a Raney nickel catalyst at controlled temperatures, which has been successfully applied to prepare N-phenylhydroxylamines. google.com It is plausible that such conditions could be adapted for the selective synthesis of the hydroxylamine derivative of this compound.

Table 2: Reagents for Formation of Hydroxylamines

| Reagent/Catalyst | Conditions | Notes |

| Zinc (Zn) + NH₄Cl | Aqueous solution. | A common method for the reduction of aliphatic nitro compounds to hydroxylamines. wikipedia.org |

| Diborane (B₂H₆) | In an appropriate ether solvent like THF. | Can selectively reduce aliphatic nitro groups to hydroxylamines. wikipedia.org |

| Hydrazine + Raney Nickel | Controlled temperature (e.g., 0-10 °C). | Used for the synthesis of aryl hydroxylamines and potentially applicable here. wikipedia.orggoogle.com |

| Photoredox Catalysis | Visible light, organocatalyst (e.g., 4CzIPN), amine reductant. | A modern, metal-free approach for the synthesis of hydroxylamines. acs.org |

Formation of Oximes

The conversion of a secondary nitroalkane like this compound to an oxime is another possible reductive pathway. The resulting product would be 1-(3-chlorophenyl)-1-hydroxyethan-2-one oxime. This transformation is essentially an isomerization, but it is often achieved under reductive conditions.

Typical reagents for the reduction of nitro compounds to oximes include metal salts such as tin(II) chloride or chromium(II) chloride. wikipedia.org Controlled catalytic hydrogenation can also be employed to stop the reduction at the oxime stage. wikipedia.org More recently, visible-light photoredox catalysis has emerged as a mild and efficient method for converting nitroalkanes to oximes using an organocatalyst and an amine as a reductant. acs.orgresearchgate.net Additionally, certain reagents can convert secondary nitroalkanes to oximes under neutral, aqueous conditions, such as using sodium nitrite (B80452) where the nitro compound itself can catalyze the transformation. researchgate.net

Table 3: Reagents for Formation of Oximes

| Reagent/Catalyst | Conditions | Notes |

| Tin(II) Chloride (SnCl₂) | In a suitable solvent. | A classic method for the reduction of nitro compounds to oximes. wikipedia.org |

| Chromium(II) Chloride (CrCl₂) | Appropriate solvent system. | Another metal salt used for the conversion of nitroalkanes to oximes. wikipedia.org |

| Controlled Catalytic Hydrogenation | Limited amount of H₂ gas, specific catalyst. | Requires careful control to prevent over-reduction to the amine. wikipedia.org |

| Visible Light Photoredox Catalysis | Organocatalyst (e.g., 4CzIPN), amine reductant (e.g., DIPA), blue light. | A modern, metal-free method that proceeds under mild conditions. acs.org |

| Sodium Nitrite (NaNO₂) | Neutral, aqueous conditions. | Can mediate the conversion of secondary nitroalkanes to oximes. researchgate.net |

Selective Reduction Strategies

A key consideration in the reduction of this compound is the chemoselectivity, specifically the reduction of the aliphatic nitro group without affecting the aryl chloride or the hydroxyl group. Many modern reduction protocols offer high selectivity. organic-chemistry.org

Catalytic hydrogenation with Raney nickel is often preferred over Pd/C when aryl halides are present, as Pd/C can sometimes promote dehalogenation. commonorganicchemistry.com Metal-based reductions using reagents like iron (Fe) or tin(II) chloride (SnCl₂) are generally mild and chemoselective, leaving other functional groups intact. commonorganicchemistry.commasterorganicchemistry.com A photoredox system using sodium iodide (NaI) and triphenylphosphine (B44618) (PPh₃) has been shown to be highly selective for the reduction of nitroarenes while tolerating halogens. organic-chemistry.org Similarly, the use of tetrahydroxydiboron (B82485) as a reductant offers a metal-free and highly chemoselective method that tolerates halogens and other functional groups. organic-chemistry.org These strategies are crucial for ensuring the integrity of the molecular framework during the reduction of the nitro group.

Nef Reaction and Related Hydrolytic Cleavages

The Nef reaction is a cornerstone transformation of nitroalkanes, converting a primary or secondary nitroalkane into an aldehyde or a ketone, respectively. wikipedia.orgnumberanalytics.com For a secondary nitroalkane like this compound, the Nef reaction provides a direct route to the corresponding α-hydroxy ketone, specifically 1-(3-chlorophenyl)-1-hydroxy-2-propanone.

The classical Nef reaction proceeds in two steps: first, the deprotonation of the α-carbon with a strong base (like sodium hydroxide (B78521) or potassium hydroxide) to form a nitronate salt. Second, the hydrolysis of this salt with a strong mineral acid (like sulfuric acid or hydrochloric acid). alfa-chemistry.com The mechanism involves the protonation of the nitronate to a nitronic acid, which upon further protonation and attack by water, ultimately decomposes to the ketone and nitrous oxide. wikipedia.orgorganic-chemistry.org

The reaction conditions, particularly the pH, are critical. The hydrolysis must be conducted in strong acid to prevent the formation of side products like oximes. alfa-chemistry.comorganic-chemistry.org While the classic conditions can be harsh, several milder, modified procedures have been developed using various reagents to effect the same transformation. organic-chemistry.org

Table 4: General Conditions for the Nef Reaction

| Step | Reagents | Conditions | Purpose |

| 1. Salt Formation | Strong Base (e.g., NaOH, KOH) | Aqueous or alcoholic solution. | Deprotonation of the α-carbon to form the nitronate salt. alfa-chemistry.com |

| 2. Hydrolysis | Strong Acid (e.g., H₂SO₄, HCl) | Typically cold aqueous acid (pH < 1). | Hydrolysis of the nitronate to the corresponding ketone. organic-chemistry.org |

Transformations Involving the Hydroxyl Group

The secondary hydroxyl group in this compound is a key site for various chemical transformations, including oxidation, dehydration, and derivatization for further synthetic manipulations.

The secondary alcohol functionality of this compound can be oxidized to the corresponding α-nitro ketone, 1-(3-chlorophenyl)-2-nitro-ethan-1-one. This transformation is a common and useful reaction for β-nitro alcohols. rsc.org

Several oxidizing agents can be employed for this purpose. A classic and effective method involves the use of chromate-based reagents, such as potassium dichromate (K₂Cr₂O₇) in the presence of sulfuric acid. nih.govresearchgate.netrsc.org This method has been shown to be efficient for the oxidation of a variety of α-nitro alcohols to their corresponding ketones. nih.govresearchgate.netrsc.org Other chromium-based reagents, like pyridinium (B92312) chlorochromate (PCC) and chromium trioxide (CrO₃), are also effective for this transformation. ethz.chresearchgate.net

The general reaction can be represented as follows:

The table below summarizes some common oxidation conditions for the conversion of β-nitro alcohols to α-nitro ketones, which would be applicable to this compound.

| Reagent(s) | Solvent | Reaction Conditions | Reference |

| K₂Cr₂O₇, H₂SO₄ | Water | Dropwise addition of acid, stirring | researchgate.netrsc.org |

| CrO₃, Montmorillonite K 10 | Dichloromethane | Stirring at room temperature | ethz.ch |

| Pyridinium chlorochromate (PCC) | Dichloromethane | Stirring at room temperature | researchgate.net |

| Wet-alumina supported CrO₃ | Solvent-free | Grinding or stirring | ethz.ch |

The elimination of a water molecule from this compound leads to the formation of the corresponding nitroalkene, 1-(3-chlorophenyl)-2-nitro-ethene. This dehydration reaction is a common transformation for β-nitro alcohols and is often observed as a side reaction during the Henry reaction (nitroaldol condensation) itself, especially at elevated temperatures. rsc.orgrsc.org

The dehydration can be intentionally promoted by treating the β-nitro alcohol with a variety of reagents. Common methods include heating the nitro alcohol in the presence of a dehydrating agent such as phthalic anhydride (B1165640) or using a catalyst like dibutyltin (B87310) oxide. nih.gov The use of dibutyltin oxide has been reported to be highly (E)-selective for the dehydration of β-nitro alcohols. nih.gov

The dehydration of β-nitro alcohols can proceed through different stereochemical pathways, leading to either the (E) or (Z) isomer of the resulting nitroalkene. The stereochemical outcome is often dependent on the reaction conditions and the reagents used. For many base-catalyzed or thermal eliminations, the reaction proceeds through an E1cB (elimination, unimolecular, conjugate base) mechanism, which generally favors the formation of the more thermodynamically stable (E)-isomer.

As mentioned, the use of dibutyltin oxide as a catalyst has been shown to provide high (E)-selectivity in the dehydration of β-nitro alcohols. nih.gov This suggests that the transition state geometry favored by the tin catalyst leads preferentially to the trans arrangement of the phenyl and nitro groups in the resulting alkene.

The hydroxyl group of this compound can be derivatized to introduce other functional groups, which can be useful for subsequent synthetic transformations or for modifying the properties of the molecule. morressier.com Common derivatization reactions for alcohols include acylation, etherification, and conversion to a better leaving group.

Acylation, the reaction with an acylating agent such as an acid chloride or anhydride, converts the hydroxyl group into an ester. For example, reaction with acetyl chloride or acetic anhydride would yield 1-(3-chlorophenyl)-2-nitro-ethyl acetate (B1210297). wikipedia.org This can be useful for protecting the hydroxyl group during subsequent reaction steps. Fluoroalkyl chloroformates have also been used for the efficient derivatization of hydroxyl groups. dtic.mil

The hydroxyl group can also be converted into a better leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. This transformation facilitates nucleophilic substitution reactions at the carbon bearing the hydroxyl group.

The table below provides examples of derivatization reactions applicable to the hydroxyl group of this compound.

| Derivatization Reaction | Reagent(s) | Product Functional Group | Purpose | Reference |

| Acylation | Acetyl chloride, pyridine | Ester | Protection of hydroxyl group | wikipedia.org |

| Acylation | Trifluoroethyl chloroformate | Carbonate | Derivatization for analysis | dtic.mil |

| Sulfonylation | p-Toluenesulfonyl chloride, pyridine | Tosylate | Conversion to a good leaving group | morressier.com |

| Etherification | Sodium hydride, alkyl halide | Ether | Modification of properties |

Dehydration to Nitroalkenes

Reactivity of the Chlorophenyl Moiety

The presence of a chlorine atom on the phenyl ring significantly influences the molecule's electronic landscape and, consequently, its reactivity in various aromatic transformations.

Influence on Electronic Properties and Reactivity

The chlorine atom, being an electronegative element, exerts a notable influence on the electron density of the aromatic ring. This influence is a combination of two opposing effects: the inductive effect and the resonance effect.

Inductive Effect (-I): Due to its high electronegativity, the chlorine atom strongly withdraws electron density from the benzene (B151609) ring through the sigma bond. This deactivates the ring, making it less susceptible to attack by electrophiles compared to unsubstituted benzene.

Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons that can be delocalized into the aromatic pi-system. This resonance effect donates electron density to the ring, particularly at the ortho and para positions.

The 3-chloro (meta) substitution pattern in this compound means that the electron-withdrawing inductive effect dominates at all positions, but the deactivating effect is most pronounced at the ortho and para positions relative to the chloro group. The nitroethanol substituent further contributes to the deactivation of the ring due to its electron-withdrawing nature.

Table 1: Influence of Substituents on the Electronic Properties of the Phenyl Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| -Cl | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating |

| -CH(OH)CH₂NO₂ | Electron-withdrawing (-I) | Weakly deactivating | Deactivating |

Participation in Aromatic Transformations

The electronic properties of the substituted phenyl ring dictate its behavior in key aromatic reactions.

Electrophilic Aromatic Substitution (EAS):

The chlorophenyl moiety of this compound is generally unreactive towards electrophilic aromatic substitution due to the combined deactivating effects of the chloro and nitroethanol substituents. uci.edu However, should a reaction occur under forcing conditions, the directing effects of the substituents would determine the position of the incoming electrophile.

The chlorine atom is an ortho-, para-director, despite being a deactivator. libretexts.org The nitroethanol group, being electron-withdrawing, is a meta-director. The positions on the aromatic ring relative to the existing substituents are:

Position 1: Substituted with the nitroethanol group

Position 2: Ortho to the nitroethanol group, ortho to the chloro group

Position 3: Substituted with the chloro group

Position 4: Para to the nitroethanol group, ortho to the chloro group

Position 5: Meta to both substituents

Position 6: Ortho to the nitroethanol group, para to the chloro group

Considering the directing effects, electrophilic attack would be least hindered at the positions activated by the chloro group (positions 2, 4, and 6) and deactivated by the nitroethanol group. The most likely positions for substitution would be positions 4 and 6, which are para and ortho to the chlorine atom, respectively, and meta to the nitroethanol group.

Nucleophilic Aromatic Substitution (SNA_r):

Nucleophilic aromatic substitution typically requires strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a good leaving group (like a halogen). libretexts.orglibretexts.org In this compound, the nitro group is not directly attached to the ring and is meta to the chlorine atom. This arrangement does not provide the necessary activation for a typical SNAr reaction where the chloride ion would be displaced. libretexts.org Therefore, nucleophilic aromatic substitution on the chlorophenyl ring of this molecule is expected to be very difficult under standard conditions.

Interplay of Functional Groups in Tandem and Cascade Reactions

The term tandem or cascade reaction refers to a sequence of two or more reactions that occur consecutively in a single pot, where each subsequent reaction is triggered by the functionality formed in the previous step. 20.210.105 The structure of this compound, with its proximate hydroxyl and nitro groups, presents potential for such intramolecular transformations.

A plausible cascade reaction could be initiated by the reduction of the nitro group. The resulting amino group can then participate in subsequent reactions.

Hypothetical Cascade Sequence:

Reduction of the Nitro Group: The nitro group can be reduced to a primary amine using various reducing agents (e.g., H₂/Pd-C, Sn/HCl). This would form 1-(3-chlorophenyl)-2-amino-ethanol.

Intramolecular Cyclization: The newly formed amino group, being nucleophilic, could potentially attack the benzylic carbon bearing the hydroxyl group, leading to a cyclization reaction. However, the hydroxyl group is a poor leaving group.

Activation and Cyclization: To facilitate cyclization, the hydroxyl group could be activated, for instance, by converting it into a better leaving group (e.g., a tosylate or by using acidic conditions to protonate it). Subsequent intramolecular nucleophilic substitution by the amino group would lead to the formation of a three-membered aziridine (B145994) ring.

Another possibility involves the transformation of the nitroalkane functionality itself. For instance, the nitro group can be converted into a nitronate, which can then participate in cycloaddition reactions. masterorganicchemistry.com

While specific examples of tandem or cascade reactions involving this compound are not extensively reported in the literature, the inherent functionalities of the molecule suggest a rich potential for such transformations, which could be exploited for the synthesis of complex heterocyclic structures.

Mechanistic and Computational Studies

Mechanistic Elucidation of Henry Reaction

The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to an aldehyde or ketone in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction proceeds through a series of reversible steps. wikipedia.org

Deprotonation of Nitroalkane and Nitronate Formation

The initial and crucial step of the Henry reaction is the deprotonation of the nitroalkane at the α-carbon by a base. wikipedia.orgsciencemadness.org This results in the formation of a resonance-stabilized anion known as a nitronate. sciencemadness.orgname-reaction.com The pKa of most nitroalkanes is approximately 17, making this proton abstraction feasible with a variety of bases. wikipedia.orgsciencemadness.org The stability of the nitronate ion is a key driving force for this initial step.

Carbon-Carbon Bond Formation Steps

The nucleophilic nitronate anion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. name-reaction.comresearchgate.net This nucleophilic addition results in the formation of a new carbon-carbon bond and a β-nitro alkoxide intermediate. wikipedia.orgsciencemadness.org Subsequent protonation of this alkoxide by the conjugate acid of the base used in the initial deprotonation step yields the final β-nitro alcohol product. wikipedia.orgname-reaction.com All steps in the Henry reaction are reversible. wikipedia.org

Role of Catalysts and Additives

A wide array of catalysts and additives can be employed to influence the rate, selectivity, and efficiency of the Henry reaction.

Metal Catalysts: Chiral metal catalysts, often complexes of copper, zinc, cobalt, magnesium, or chromium, are frequently used to induce enantioselectivity or diastereoselectivity. wikipedia.orgorganic-chemistry.org These catalysts work by coordinating to both the nitro group and the carbonyl oxygen, creating a chiral environment that directs the approach of the nucleophile.

Organocatalysts: In recent years, organocatalysts have emerged as a powerful tool for promoting asymmetric Henry reactions. wikipedia.org For instance, guanidine-thiourea bifunctional organocatalysts have been shown to effectively catalyze the reaction between aliphatic aldehydes and nitroalkanes. rsc.org

Additives: Additives can play a crucial role in improving reaction outcomes. For example, the inorganic salt potassium iodide (KI) has been found to inhibit the retro-nitroaldol reaction and enhance enantioselectivity in certain organocatalyzed Henry reactions. rsc.org

Table 1: Examples of Catalysts Used in the Henry Reaction

| Catalyst Type | Specific Example | Metal/Active Group | Reference |

| Metal Complex | Copper(I) with bis(sulfonamide)-diamine ligand | Copper | organic-chemistry.org |

| Metal Complex | Chiral diamine-Cu(OAc)₂ complex | Copper | organic-chemistry.org |

| Metal Complex | Copper acetate-bis(oxazoline) | Copper | organic-chemistry.org |

| Organocatalyst | Guanidine-thiourea bifunctional organocatalyst | Guanidine-thiourea | rsc.org |

| Enzyme | (S)-hydroxynitrile lyase from Hevea brasiliensis | wikipedia.org | |

| Enzyme | (R)-selective hydroxynitrile lyase from Arabidopsis thaliana | wikipedia.org |

Retro-Henry Reaction Mechanisms

The reversibility of the Henry reaction means that the β-nitro alcohol product can undergo a retro-Henry reaction, breaking the newly formed carbon-carbon bond to revert to the starting aldehyde/ketone and nitroalkane. wikipedia.org This process can be promoted by various conditions, such as treatment with anhydrous copper sulfate (B86663) adsorbed on silica (B1680970) gel. psu.edu The retro-Henry reaction can be a significant side reaction, and its suppression is often a key consideration in synthetic design. rsc.org For example, the use of certain additives like potassium iodide can inhibit this reverse reaction. rsc.org

Mechanistic Insights into Functional Group Interconversions

The nitro group in β-nitro alcohols like 1-(3-chlorophenyl)-2-nitro-ethanol is a versatile functional group that can be transformed into other functionalities, most notably an amino group through reduction.

Reduction Pathways of Nitro Compounds

The reduction of nitro compounds to amines can proceed through various mechanistic pathways, often involving several intermediates. A widely accepted mechanism involves the initial reduction of the nitro group to a nitroso intermediate. acs.orgrsc.org This can then be further reduced to a hydroxylamine (B1172632), which is subsequently reduced to the final amine product. rsc.org

The specific pathway can be influenced by the catalyst and reducing agent used. For instance, studies on the hydrogenation of nitro compounds on platinum catalysts suggest a pathway involving the direct hydrogenation of intermediates. orientjchem.org In contrast, iron-catalyzed reductions using silanes as the reducing agent have been shown to proceed via a nitroso intermediate, with evidence for an on-cycle iron hydride as a key catalytic species. acs.org

The nature of the catalyst support and the presence of substituents on the aromatic ring can also affect the kinetics and mechanism of the reduction. For example, in the reduction of aromatic nitro compounds over a palladium on alumina (B75360) catalyst, the reaction proceeds through a hydrogenation pathway without the accumulation of isomerization or hydrogenolysis products. orientjchem.org

Table 2: Intermediates in the Reduction of Nitro Compounds

| Intermediate | Description | Reference |

| Nitroso Compound | Formed by the initial partial reduction of the nitro group. | acs.orgrsc.org |

| Phenylhydroxylamine | An intermediate formed from the reduction of the nitroso compound. | rsc.org |

| Azobenzene | An intermediate that can be formed in an indirect reduction pathway. | rsc.org |

Dehydration Mechanisms

The dehydration of alcohols to alkenes is a fundamental organic reaction that can proceed through different mechanistic pathways, primarily the E1 (unimolecular elimination) and E2 (bimolecular elimination) mechanisms. libretexts.org The operative mechanism is influenced by factors such as the structure of the alcohol (primary, secondary, or tertiary), the reaction conditions (acid or base catalysis, temperature), and the nature of the leaving group. libretexts.org

For a secondary alcohol like this compound, dehydration could potentially proceed through either an E1 or E2 pathway. The E1 mechanism would involve the initial protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a carbocation intermediate. Subsequent deprotonation from an adjacent carbon would then form the double bond. The stability of the potential carbocation at the benzylic position, influenced by the electron-withdrawing or -donating effects of the chloro and nitro substituents, would be a critical factor.

Alternatively, an E2 mechanism would involve a concerted process where a base removes a proton from the carbon adjacent to the hydroxyl group, while the hydroxyl group (or its protonated form) departs simultaneously to form the alkene. The stereochemistry of the starting material would play a crucial role in determining the stereochemical outcome of the E2 elimination, which typically proceeds via an anti-periplanar arrangement of the departing proton and leaving group.

Without specific experimental or computational studies on this compound, any discussion of its precise dehydration mechanism remains speculative.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms, predicting reaction pathways, and understanding the structures of transition states and intermediates. nih.govarxiv.org Such studies can provide valuable insights into the energetics of a reaction and the factors controlling its selectivity.

Theoretical Investigations of Reaction Pathways

A theoretical investigation into the dehydration of this compound would involve mapping the potential energy surface for the E1 and E2 pathways. This would entail calculating the energies of the reactant, intermediates, transition states, and products. By comparing the activation energies for the competing pathways, one could predict the most likely mechanism under specific conditions.

Modeling of Transition States and Intermediates

Computational modeling allows for the detailed geometric and electronic characterization of transient species like transition states and carbocation intermediates. For the E1 pathway, the structure and stability of the secondary carbocation intermediate would be of primary interest. For the E2 pathway, the geometry of the transition state, including the bond-breaking and bond-forming distances, would be calculated to confirm the concerted nature of the reaction.

Prediction of Selectivity and Stereochemical Outcomes

In cases where multiple alkene isomers can be formed (regioselectivity) or where new stereocenters are created or destroyed (stereoselectivity), computational methods can be employed to predict the product distribution. By comparing the energies of the transition states leading to different products, the preferred reaction outcome can be determined. For the dehydration of this compound, computational studies could predict whether the E or Z isomer of the resulting nitroalkene is the major product.

While the principles of these computational approaches are well-established, their specific application to the dehydration of this compound has not been reported. The lack of such studies prevents a detailed, data-driven analysis as requested. Further experimental and computational research is necessary to elucidate the specific chemical behavior of this compound.

Synthetic Applications As Versatile Building Blocks in Advanced Organic Synthesis

Precursors for Nitrogen-Containing Heterocycles

The strategic placement of functional groups in 1-(3-chlorophenyl)-2-nitro-ethanol makes it an excellent starting material for the synthesis of various nitrogen-containing heterocycles. The reactivity of the nitro and hydroxyl moieties can be selectively harnessed to construct diverse ring systems, which are prevalent in pharmaceuticals and other biologically active compounds nih.govresearchgate.netmdpi.com.

Pyrroles and Derivatives

Pyrroles are fundamental aromatic heterocyclic structures found in many natural products and pharmaceuticals. While direct synthesis from this compound is not commonly documented, its derivatives serve as key precursors in established pyrrole synthetic routes. A primary pathway involves the dehydration of the β-nitro alcohol to yield the corresponding β-nitrostyrene, in this case, (E/Z)-1-chloro-3-(2-nitrovinyl)benzene. This nitroalkene is a suitable substrate for several pyrrole syntheses researchgate.net.

One notable method is the Barton-Zard pyrrole synthesis , which involves the reaction of a nitroalkene with an isocyanoacetate to form the pyrrole ring after cyclization and elimination of the nitro group wikipedia.org. Another significant approach is the Grob-Camenisch reaction , a multicomponent reaction that utilizes a nitroolefin, a 1,3-dicarbonyl compound, and an amine to construct the pyrrole scaffold researchgate.net.

| Pyrrole Synthesis from this compound Derivative | |

| Intermediate | (E/Z)-1-chloro-3-(2-nitrovinyl)benzene |

| Synthetic Method | Barton-Zard Synthesis |

| Reactants | Nitroalkene, Isocyanoacetate |

| Synthetic Method | Grob-Camenisch Reaction |

| Reactants | Nitroalkene, 1,3-Dicarbonyl Compound, Amine |

Triazoles

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, with 1,2,3-triazoles and 1,2,4-triazoles being common isomers of significant interest in medicinal chemistry nih.govfrontiersin.orgresearchgate.netbulletin.am. The synthesis of triazoles from β-nitro alcohols like this compound is not a direct or standard transformation. The most prevalent method for synthesizing 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of an azide with a terminal alkyne.

To utilize this compound in such a synthesis, it would need to be converted into either an azide or an alkyne-containing intermediate through a multi-step process. For example, conversion of the alcohol to a leaving group followed by substitution with an azide ion could provide the necessary precursor. However, this is not a commonly employed strategy, and more direct methods for triazole synthesis are generally preferred.

Oxazolidinones and Related Systems

Oxazolidinones are an important class of nitrogen- and oxygen-containing heterocycles, famously represented by the linezolid class of antibiotics mdpi.com. The synthesis of the oxazolidinone ring system is readily achievable from β-amino alcohols.

The compound this compound is an ideal precursor for this synthesis. The synthetic sequence involves the reduction of the nitro group to an amine, yielding 2-amino-1-(3-chlorophenyl)ethanol. This β-amino alcohol can then undergo cyclization with a carbonylating agent, such as phosgene, a chloroformate, or carbonyldiimidazole (CDI), to form the 5-(3-chlorophenyl)oxazolidin-2-one ring. This transformation is a key strategy in the synthesis of many oxazolidinone-based pharmaceuticals.

| Synthesis of 5-(3-chlorophenyl)oxazolidin-2-one | |

| Starting Material | This compound |

| Step 1: Reduction | Conversion of the nitro group to a primary amine. |

| Intermediate | 2-Amino-1-(3-chlorophenyl)ethanol |

| Step 2: Cyclization | Reaction with a carbonylating agent (e.g., CDI). |

| Product | 5-(3-Chlorophenyl)oxazolidin-2-one |

Other Complex Nitrogen Scaffolds

The versatility of this compound extends to the synthesis of other complex nitrogen-containing scaffolds. As a bifunctional molecule, it can be elaborated into various intermediates suitable for constructing more intricate heterocyclic systems nih.govresearchgate.net. For instance, the corresponding β-amino alcohol can be a building block for the synthesis of diamines or can be incorporated into larger molecules that subsequently cyclize to form heterocycles like piperazines or benzodiazepines, depending on the reaction partners and conditions nih.govnih.gov. The nitrophenyl group itself can be part of the final heterocyclic structure in some cases, as seen in the synthesis of certain tetrahydroisoquinolines nih.gov.

Precursors for Oxygen-Containing Heterocycles

While this compound is primarily utilized for nitrogen-containing heterocycles due to the presence of the nitro group, its hydroxyl functionality can participate in the formation of oxygen-containing rings. However, beyond the oxazolidinone structure discussed previously (which is a mixed N,O-heterocycle), its application as a precursor for purely oxygen-containing heterocycles like furans or pyrans is less direct. Such syntheses would require significant functional group manipulations that are not typically initiated from β-nitro alcohols.

Utility in Multicomponent and Cascade Reactions

The compound this compound serves as a highly versatile building block in advanced organic synthesis, particularly in the realms of multicomponent reactions (MCRs) and cascade (domino) reactions. Its value stems from the presence of two key functional groups—a hydroxyl (-OH) group and a nitro (-NO₂) group—on adjacent carbon atoms. This arrangement allows for a variety of sequential transformations, enabling the rapid construction of complex molecular architectures from simple precursors, a hallmark of efficient modern synthesis.

Cascade reactions involving β-nitro alcohols like this compound are powerful tools for synthesizing highly functionalized cyclic and acyclic compounds with a high degree of stereocontrol. The inherent reactivity of the nitro and hydroxyl groups can be strategically exploited to trigger a sequence of intramolecular reactions. A common strategy involves the reduction of the nitro group to a primary amine. This newly formed amine can then participate in an intramolecular cyclization, often by attacking an electrophilic center created by activating or modifying the hydroxyl group. This approach is a cornerstone for the synthesis of nitrogen-containing heterocycles, such as substituted pyrrolidines, which are prevalent scaffolds in many biologically active compounds and pharmaceuticals researchgate.netnih.govorganic-chemistry.org.

Organocatalysis has emerged as a particularly effective strategy for mediating cascade reactions with β-nitro alcohol derivatives mdpi.comnih.gov. For instance, a common cascade sequence is the Michael-Henry reaction, where a Michael addition is followed by an intramolecular Henry (nitroaldol) reaction to form complex cyclic nitro alcohols mdpi.com. While starting directly from this compound is less common, its dehydrated form, 1-(3-chlorophenyl)-2-nitroethene, is an ideal substrate for such cascades. This nitroalkene can react with a nucleophile in a Michael addition, generating an intermediate that subsequently undergoes an intramolecular cyclization. Such organocatalytic domino reactions are prized for their ability to construct multiple stereocenters in a single, efficient operation mdpi.com.

In the context of multicomponent reactions, this compound or its derivatives can act as crucial synthons. MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials, offering high atom economy and synthetic efficiency nih.gov. The synthesis of densely substituted pyrrolidines, for example, is often achieved via [3+2] cycloaddition reactions, a type of MCR researchgate.netchemistryviews.org. In a typical approach, an azomethine ylide, generated in situ from an aldehyde and an amino acid ester, reacts with a dipolarophile. The dehydrated derivative of this compound, the corresponding nitroalkene, is an excellent dipolarophile for such reactions. This strategy allows for the diastereoselective and regioselective synthesis of complex pyrrolidine rings bearing the 3-chlorophenyl substituent chemistryviews.orgorganic-chemistry.org.

The research findings on related substituted β-nitro alcohols underscore the potential of the title compound in these advanced synthetic applications. The table below summarizes the typical transformations and resulting products from cascade and multicomponent reactions involving aryl nitroethanols and their derivatives.

| Reaction Type | Key Transformation | Substrate Derivative | Major Product Class |

| Cascade Reaction | Intramolecular Cyclization | Reduction of -NO₂ to -NH₂ followed by cyclization | Substituted Pyrrolidines |

| Cascade Reaction | Organocatalytic Domino Reaction | Dehydration to nitroalkene, then Michael/Henry cascade | Cyclic Nitro Alcohols |

| Multicomponent Reaction | [3+2] Cycloaddition | Dehydration to nitroalkene (acting as dipolarophile) | Highly Substituted Pyrrolidines |

These examples highlight how the functional handles of this compound provide a gateway to molecular complexity. By participating in sequential, one-pot transformations, it enables the efficient assembly of valuable heterocyclic structures, demonstrating its significant utility as a strategic building block in modern organic synthesis.

Analytical Methodologies for Advanced Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are powerful, non-destructive tools for probing the molecular structure and observing the chemical transformations of 1-(3-Chlorophenyl)-2-nitro-ethanol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework. In a synthetic context, NMR is crucial for monitoring the reaction's progress and determining the conversion of reactants to the final product. nih.gov

Structural Elucidation: The structure of this compound can be confirmed by analyzing the chemical shifts, integration, and coupling patterns in its ¹H NMR spectrum, and the chemical shifts in its ¹³C NMR spectrum. For instance, the ¹H NMR spectrum of (S)-(+)-1-(3-Chlorophenyl)-2-nitroethanol in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for each proton. wiley-vch.de The methine proton (CH-OH) appears as a doublet of doublets, coupled to the two diastereotopic protons of the adjacent methylene (B1212753) group (CH₂-NO₂). These methylene protons, in turn, appear as distinct doublets of doublets. wiley-vch.de The aromatic protons on the 3-chlorophenyl ring exhibit a complex multiplet pattern consistent with the substitution pattern. wiley-vch.de

Mechanistic Studies and Conversion Analysis: NMR spectroscopy is a powerful tool for investigating reaction mechanisms. nih.gov For the synthesis of this compound, typically via a Henry reaction between 3-chlorobenzaldehyde (B42229) and nitromethane (B149229), ¹H NMR can be used to track the consumption of the aldehyde reactant (monitoring the disappearance of the characteristic aldehyde proton signal around 10 ppm) and the concurrent emergence of the product's signals. By integrating the signals corresponding to the product and the remaining starting material, the percentage of conversion can be calculated at any point during the reaction. acs.org This allows for precise determination of reaction endpoints and optimization of reaction conditions. Deuterium labeling studies, analyzed by NMR, can further elucidate the mechanism by tracking the path of specific atoms throughout the reaction. sapub.org

Table 1: NMR Spectroscopic Data for (S)-(+)-1-(3-Chlorophenyl)-2-nitroethanol Data obtained in CDCl₃. Source: wiley-vch.de

| Nucleus | Type of Data | Chemical Shift (δ) / ppm | Signal Description |

|---|---|---|---|

| ¹H NMR | Chemical Shift | 7.42-7.27 | Multiplet, Aromatic protons |

| Chemical Shift | 5.38 | Doublet of doublets (J = 9.3, 3.0 Hz), 1H (CHOH) | |

| Chemical Shift | 4.55 | Doublet of doublets (J = 13.2, 9.3 Hz), 1H (CH₂NO₂) | |

| Chemical Shift | 4.45 | Doublet of doublets (J = 13.2, 3.0 Hz), 1H (CH₂NO₂) | |

| Chemical Shift | 2.83 | Broad singlet, 1H (OH) | |

| ¹³C NMR | Chemical Shift | 140.1 | Aromatic C |

| Chemical Shift | 135.0 | Aromatic C-Cl | |

| Chemical Shift | 130.3 | Aromatic CH | |

| Chemical Shift | 129.0 | Aromatic CH | |

| Chemical Shift | 126.5 | Aromatic CH | |

| Chemical Shift | 124.0 | Aromatic CH | |

| Chemical Shift | 81.1 | CH₂NO₂ | |

| Chemical Shift | 70.4 | CHOH |

Chromatographic Techniques for Stereoisomer Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from unreacted starting materials or byproducts and for resolving its enantiomers.

Due to the chiral center at the carbon bearing the hydroxyl group, this compound exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant method for separating these enantiomers and quantifying the enantiomeric excess (ee) of a sample. uma.esnih.gov This is critical in pharmaceutical research, where enantiomers often exhibit different biological activities. researchgate.net

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this class of compounds. nih.gov By comparing the retention times and peak areas of the enantiomers in the sample to those of a racemic standard, the enantiomeric composition can be accurately determined. Research has demonstrated the successful separation of the enantiomers of this compound using a Chiralcel OD-H column, allowing for precise determination of enantiomeric excess. wiley-vch.de

Table 2: Chiral HPLC Method for Enantiomeric Excess (ee) Determination of this compound Source: wiley-vch.de

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) |

| Column | Chiralcel OD-H |

| Mobile Phase | Hexane (B92381) / Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV |

| Retention Time (R-enantiomer) | 13.1 min (minor enantiomer) |

| Retention Time (S-enantiomer) | 16.1 min (major enantiomer) |

| Reported Enantiomeric Excess | 97% ee for the (S)-enantiomer |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used for the qualitative monitoring of a chemical reaction's progress. researchgate.net In the synthesis of this compound from 3-chlorobenzaldehyde and nitromethane, TLC allows the chemist to visualize the consumption of the starting materials and the formation of the product over time. youtube.com

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside spots of the pure starting materials. researchgate.net The plate is then developed in an appropriate solvent system (eluent), such as a mixture of hexane and ethyl acetate (B1210297). The separated spots are visualized, commonly under UV light, as the aromatic ring in the product and starting aldehyde are UV-active. As the reaction proceeds, the spot corresponding to the 3-chlorobenzaldehyde will diminish in intensity, while a new spot corresponding to the more polar this compound product will appear and intensify. youtube.com This allows for a quick assessment of whether the reaction is complete.

Table 3: Illustrative TLC Monitoring of the Synthesis of this compound

| Compound | Function | Expected Rf Value* | TLC Plate Observation |

|---|---|---|---|

| 3-Chlorobenzaldehyde | Starting Material | High (e.g., ~0.7) | Spot fades over time |

| This compound | Product | Low (e.g., ~0.3) | New spot appears and intensifies |

| Nitromethane | Starting Material | Variable | Typically not visualized without specific stains |

\Retention factor (Rf) values are illustrative and depend on the exact eluent composition and stationary phase.*

Q & A

Basic: What are the common synthetic routes for 1-(3-Chlorophenyl)-2-nitro-ethanol, and how do reaction conditions influence yield?

Methodological Answer:

The Henry reaction is a primary method, involving the condensation of 3-chlorobenzaldehyde with nitroethane in the presence of a base (e.g., NaOH or KOH). Key parameters include:

- Solvent selection: Polar aprotic solvents (e.g., THF) enhance nitroalkane reactivity .

- Temperature: Reactions at 0–5°C minimize side products like aldol adducts.

- Stoichiometry: A 1:1.2 aldehyde-to-nitroethane ratio improves conversion. Post-reduction (e.g., NaBH₄) stabilizes the nitro alcohol. Yield optimization requires monitoring via TLC and adjusting base strength.

Advanced: How can computational modeling guide the optimization of enantioselective synthesis?

Methodological Answer:

Density Functional Theory (DFT) calculations predict transition states to identify chiral catalysts (e.g., Cinchona alkaloids) for asymmetric Henry reactions. For example:

- Catalyst screening: Analyze steric and electronic effects on enantiomeric excess (ee).

- Solvent effects: Simulate solvent polarity’s impact on reaction barriers using COSMO-RS models.

- Validation: Compare computed vs. experimental ee values (e.g., via HPLC with chiral columns) .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: The nitro group deshields adjacent protons (δ 4.5–5.0 ppm for CH₂NO₂). Aromatic protons show splitting patterns consistent with 3-chloro substitution .

- IR: Strong NO₂ asymmetric stretching at ~1520 cm⁻¹ and OH stretch at ~3400 cm⁻¹.

- X-ray crystallography: SHELX-refined structures resolve absolute configuration, critical for stereochemical studies .

Advanced: How to address contradictions in reported melting points or spectral data?

Methodological Answer:

Discrepancies often arise from impurities or polymorphs. Strategies include:

- Recrystallization: Test solvents (e.g., ethanol/water) to isolate pure polymorphs.

- DSC/TGA: Differentiate polymorphic forms via thermal behavior.

- High-resolution MS: Confirm molecular ion integrity to rule out degradation .

Basic: What biological activities are hypothesized for this compound based on structural analogs?

Methodological Answer:

Analog studies (e.g., 2-(3-nitrophenyl)ethanol) suggest:

- Antimicrobial assays: Test against Gram± bacteria via broth microdilution (MIC/MBC).

- Enzyme inhibition: Screen against alcohol dehydrogenase using UV-Vis kinetics (NADH depletion at 340 nm) .

Advanced: What mechanistic insights explain the nitro group’s reactivity in reduction reactions?

Methodological Answer:

Catalytic hydrogenation (H₂/Pd-C) reduces NO₂ to NH₂. Key factors:

- pH control: Acidic conditions (HCl/EtOH) prevent over-reduction to NH.

- Kinetic monitoring: Use in situ FTIR to track intermediate nitroso compounds.

- Competing pathways: DFT studies reveal protonation sites dictating selectivity .

Advanced: How to design enantioselective syntheses using chiral auxiliaries or catalysts?

Methodological Answer:

- Chiral auxiliaries: (S)-Proline derivatives induce asymmetry during Henry reaction.